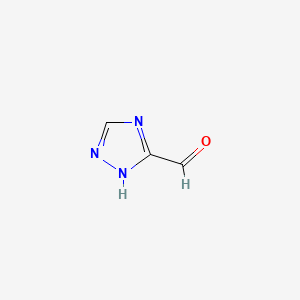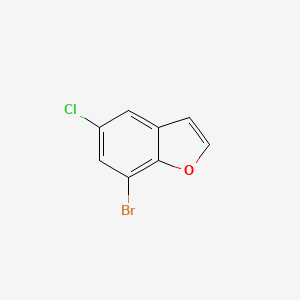
5,7-Dibromo-1,3-dihydroindol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dibromo-1,3-dihydroindol-2-one: is a chemical compound with the molecular formula C8H5Br2NO and a molecular weight of 290.94 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its unique properties and is extensively used in scientific research, particularly in organic synthesis and drug discovery.
Applications De Recherche Scientifique
5,7-Dibromo-1,3-dihydroindol-2-one is a versatile compound with applications in various fields:
Organic Synthesis: Used as a precursor for the synthesis of indole-2,3-diones and other complex organic molecules.
Drug Discovery: Its unique structure makes it a valuable scaffold for developing new pharmaceuticals.
Materials Science: Employed in the development of novel materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5,7-Dibromo-1,3-dihydroindol-2-one can be synthesized through the bromination of indoles. One common method involves the reaction of indoles with N-bromosuccinimide in aqueous t-butyl alcohol . This reaction typically requires 2 or 3 molar equivalents of N-bromosuccinimide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Bromination: 5,7-Dibromo-1,3-dihydroindol-2-one can undergo further bromination reactions, particularly at the indole ring.
Substitution: This compound can participate in substitution reactions where bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
N-bromosuccinimide: Used for bromination reactions.
Aqueous t-butyl alcohol: Solvent for the bromination process.
Major Products:
Mécanisme D'action
The mechanism of action of 5,7-Dibromo-1,3-dihydroindol-2-one involves its interaction with molecular targets through its indole ring. The bromine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
5,7-Dibromo-1H-indole-2,3-dione: Another brominated indole derivative with similar properties.
3,3-Dibromo-1,3-dihydroindol-2-one: A related compound used as a precursor for indole-2,3-diones.
Uniqueness: 5,7-Dibromo-1,3-dihydroindol-2-one is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise reactivity and stability.
Propriétés
IUPAC Name |
5,7-dibromo-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEYJUXFIONVIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)Br)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625423 |
Source


|
| Record name | 5,7-Dibromo-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23872-19-7 |
Source


|
| Record name | 5,7-Dibromo-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)












